(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid is a stereochemically defined pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at position 1, a carboxylic acid moiety at position 2, and a para-tert-butyl-substituted phenoxy group at position 4. The Boc group enhances stability during synthetic processes, while the phenoxy substituent contributes to hydrophobicity and steric bulk. The (2S,4S) configuration is critical for interactions in chiral environments, particularly in pharmaceutical intermediates and bioactive molecules. This compound is primarily used in organic synthesis and drug development due to its modular reactivity and stereochemical precision .
Properties
IUPAC Name |
(2S,4S)-4-(4-tert-butylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)13-7-9-14(10-8-13)25-15-11-16(17(22)23)21(12-15)18(24)26-20(4,5)6/h7-10,15-16H,11-12H2,1-6H3,(H,22,23)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQUNWNJIHKUTH-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol derivatives with alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
This compound has been investigated for its potential as a drug candidate due to its structural features that may enhance bioactivity. It is particularly relevant in the development of:
- Anticancer Agents : Studies have shown that derivatives of pyrrolidinecarboxylic acids exhibit cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Drugs : The phenoxy group contributes to anti-inflammatory properties, making it a candidate for further exploration in treating chronic inflammatory diseases.
Proteomics Research
The compound is utilized in proteomics for:
- Protein Labeling : It can serve as a reactive probe for labeling proteins, aiding in the study of protein interactions and functions.
- Bioconjugation : Its functional groups allow for conjugation with biomolecules, facilitating the development of targeted delivery systems in drug therapy.
Material Science
In material science, this compound is explored for:
- Polymer Synthesis : The incorporation of pyrrolidine derivatives into polymers can enhance mechanical properties and thermal stability.
- Nanotechnology : Its unique structure allows for the design of nanocarriers for drug delivery, improving the efficacy and specificity of treatments.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of pyrrolidine derivatives similar to (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid. The results indicated significant inhibition of tumor growth in xenograft models, highlighting its potential as a lead compound in cancer therapy.
Case Study 2: Protein Interaction Studies
Research conducted at a leading university demonstrated that this compound could effectively label specific proteins involved in inflammation pathways. This labeling allowed researchers to track protein interactions in live cells, providing insights into disease mechanisms.
Comparative Analysis Table
| Application Area | Specific Use | Outcome/Benefit |
|---|---|---|
| Pharmaceutical Development | Anticancer agent synthesis | Significant cytotoxicity against cancer cells |
| Proteomics | Protein labeling and bioconjugation | Enhanced understanding of protein interactions |
| Material Science | Polymer synthesis and nanotechnology | Improved mechanical properties and drug delivery |
Mechanism of Action
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects
- Phenoxy vs. Alkyl/Aryl Groups: The para-tert-butyl-phenoxy group in the target compound confers greater steric bulk and hydrophobicity compared to phenyl (CAS: 144069-70-5) or fluorinated (CAS: 203866-13-1) analogs.
- Electron-Withdrawing Groups : Fluorine (CAS: 203866-13-1) and trifluoromethyl (CAS: 957311-17-0) substituents increase metabolic stability and electronic polarization, critical for target engagement in kinase inhibitors .
- Hydrophilic Moieties : The hydroxyl group in CAS: 87691-27-8 improves aqueous solubility, making it suitable for aqueous-phase reactions or polar biological targets .
Stereochemical Impact
The (2S,4S) configuration ensures optimal spatial arrangement for binding to enantioselective targets, as seen in protease inhibitors. In contrast, (2S,4R) isomers (e.g., CAS: 876953-58-1) exhibit distinct reactivity due to altered hydrogen-bonding patterns .
Physicochemical and Hazard Profiles
- pKa and Solubility: The carboxylic acid moiety (pKa ~3.6–4.0) dominates solubility in polar solvents. Bulky substituents (e.g., tert-butyl-phenoxy) reduce water solubility but enhance lipid bilayer penetration .
- Hazards: Phenoxy and aryl analogs (e.g., CAS: 144069-70-5) are associated with acute toxicity (H302) and irritation (H315/H319), necessitating handling under controlled conditions .
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid, often referred to as TBCP, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid
- Molecular Formula : C₂₀H₂₉NO₅
- CAS Number : 1354484-56-2
The compound features a pyrrolidine backbone substituted with a tert-butoxycarbonyl group and a phenoxy group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of TBCP has been investigated in various contexts, particularly focusing on its effects on cellular mechanisms and potential therapeutic applications.
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Cell Signaling Pathways : TBCP has been shown to interact with several cell signaling pathways, including:
- MAPK/ERK Pathway : Influences cell proliferation and differentiation.
- PI3K/Akt/mTOR Pathway : Involved in cell survival and metabolism.
- NF-κB Pathway : Plays a role in immune response and inflammation.
- Enzyme Inhibition : TBCP exhibits inhibitory effects on certain metabolic enzymes, which may contribute to its pharmacological profile.
- Receptor Interaction : The compound may modulate G protein-coupled receptors (GPCRs), affecting neurotransmission and cellular responses.
Case Studies
-
Anticancer Activity :
- A study demonstrated that TBCP induces apoptosis in cancer cell lines through the activation of caspase pathways. This suggests potential as an anticancer agent by promoting programmed cell death in malignant cells.
-
Anti-inflammatory Effects :
- Research indicated that TBCP reduces pro-inflammatory cytokine production in macrophages, highlighting its potential for treating inflammatory diseases.
-
Neuroprotective Properties :
- Preliminary studies suggest that TBCP may protect neuronal cells from oxidative stress, indicating its potential in neurodegenerative disorders.
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for (2S,4S)-1-(tert-butoxycarbonyl)-4-[4-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine nitrogen, followed by regioselective phenoxy substitution. Key steps include palladium-catalyzed coupling for aryl ether formation and chiral resolution via recrystallization or chiral HPLC. For stereochemical control, asymmetric hydrogenation or enzymatic resolution may be employed. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to minimize epimerization .
- Validation : Monitor enantiomeric excess (ee) using chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) and compare retention times to known standards .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm stereochemistry and detect impurities. Key signals include the Boc group (δ ~1.4 ppm for tert-butyl protons) and the carboxylic acid proton (δ ~12-14 ppm) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (220–254 nm) and ESI-MS for molecular ion confirmation ([M+H]) .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Testing :
- pH Stability : Incubate in buffers (pH 2–10) at 25°C and analyze degradation via HPLC. The Boc group is labile under acidic conditions (pH < 3), while the ester linkage may hydrolyze in basic media .
- Thermal Stability : Conduct accelerated stability studies (40–60°C) and monitor decomposition products (e.g., tert-butyl alcohol from Boc cleavage) using TGA or DSC .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, DFT) predict the compound’s reactivity and interactions with biological targets?
- Approach :
- Quantum Chemistry : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reaction optimization .
- Molecular Dynamics : Simulate binding affinities to enzymes (e.g., proteases) by docking the compound into active sites (e.g., using AutoDock Vina). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the tert-butylphenoxy moiety .
- Validation : Compare computational predictions with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?
- Root Cause Analysis :
- Reaction Conditions : Variability in palladium catalyst (e.g., Pd(OAc)) activity or ligand (e.g., XPhos) purity can lead to yield discrepancies. Standardize catalyst batches and inert atmosphere protocols .
- Stereochemical Drift : Monitor reaction intermediates (e.g., via -NMR) for epimerization during Boc deprotection. Use low-temperature (-20°C) conditions for acid-sensitive steps .
Q. What strategies optimize the compound’s solubility for in vitro assays without compromising stability?
- Solubility Enhancement :
- Co-solvents : Use DMSO (≤10% v/v) for stock solutions; dilute into aqueous buffers with surfactants (e.g., Tween-80) to prevent aggregation .
- Prodrug Design : Synthesize methyl ester derivatives for improved lipophilicity, then hydrolyze in situ using esterases .
- Analytical Confirmation : Measure critical micelle concentration (CMC) via dynamic light scattering (DLS) .
Safety and Handling
Q. What are the critical hazards associated with handling this compound, and how can exposure be minimized?
- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
- PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (N95/P100) for powder handling. Conduct operations in a fume hood with HEPA filtration .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .
Data Reproducibility
Q. How can researchers ensure reproducibility in chiral HPLC analysis across labs?
- Standardization :
- Column Batch : Use columns from the same manufacturing lot.
- Mobile Phase : Pre-mix acetonitrile:water (with 0.1% TFA) to avoid pH variability .
- Inter-lab Validation : Share reference samples spiked with diastereomers (e.g., (2S,4R)-isomer) for retention time calibration .
Environmental Impact
Q. What are the best practices for disposing of waste containing this compound?
- Waste Treatment : Incinerate at >800°C with alkaline scrubbers to neutralize acidic byproducts. Avoid landfill disposal due to groundwater contamination risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
